5-(4-Chlorophenyl)morpholin-3-one
Description
5-(4-Chlorophenyl)morpholin-3-one is a morpholine-derived heterocyclic compound featuring a chlorophenyl substituent at the 5-position of the morpholin-3-one scaffold. The chlorophenyl group enhances lipophilicity and influences electronic properties, which can modulate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-(4-chlorophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRTXAHPPRVUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)morpholin-3-one typically involves the reaction of 4-chlorophenyl isocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-(4-Chlorophenyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Solubility Trade-offs: While chlorophenyl enhances membrane permeability, it may reduce aqueous solubility compared to amino or hydroxy-substituted analogues .
- Stereochemical Influence : Chiral derivatives (e.g., ) demonstrate the importance of stereochemistry in optimizing target selectivity .
Biological Activity
5-(4-Chlorophenyl)morpholin-3-one is a morpholine derivative notable for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 201.64 g/mol
- Structural Features : The compound features a morpholine ring substituted with a 4-chlorophenyl group, which is crucial for its biological interactions.
Synthesis
The synthesis of 5-(4-Chlorophenyl)morpholin-3-one typically involves the reaction of 4-chlorophenyl isocyanate with morpholine under controlled conditions using solvents like dichloromethane or toluene. This method allows for the production of the compound with high yields and purity, essential for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-(4-Chlorophenyl)morpholin-3-one. The compound has shown significant activity against various bacterial strains, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |
| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |
| Bacillus subtilis | 7.81 µg/mL | 15.62 µg/mL |
| Salmonella typhi | 31.25 µg/mL | 62.50 µg/mL |
These results indicate that the compound exhibits strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
In addition to its antimicrobial properties, studies have reported that 5-(4-Chlorophenyl)morpholin-3-one possesses anti-inflammatory effects. It has been evaluated in various models of inflammation, showing a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases.
The biological activity of 5-(4-Chlorophenyl)morpholin-3-one is largely attributed to its ability to interact with specific molecular targets within microbial cells and human tissues. The chlorophenyl group enhances its binding affinity to bacterial enzymes and receptors involved in inflammatory pathways, thereby inhibiting their function and leading to reduced microbial growth and inflammation.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various synthesized morpholine derivatives including 5-(4-Chlorophenyl)morpholin-3-one demonstrated its superior antibacterial activity compared to other derivatives, suggesting that structural modifications significantly influence biological efficacy .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
